2-Benzyl-5-chloromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Description
Properties
Molecular Formula |
C13H11ClN4O |
|---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
2-benzyl-5-(chloromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C13H11ClN4O/c14-8-10-7-12(19)18-13(15-10)16-11(17-18)6-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,15,16,17) |
InChI Key |
HALGQOOAXXWHDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=NC(=CC(=O)N3N2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-chloromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl chloride with 5-amino-1,2,4-triazole in the presence of a base, followed by cyclization with formamide . Another approach includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides an eco-friendly and efficient route .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-chloromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Reaction conditions often involve solvents such as ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amines, while oxidation reactions produce oxides .
Scientific Research Applications
2-Benzyl-5-chloromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of anticancer, antiviral, and antibacterial agents
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-Benzyl-5-chloromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The triazolopyrimidine core allows for extensive substitution, enabling tailored biological and physicochemical properties. Key analogs are compared below:
Key Observations :
- Positional Isomerism : Benzyl substitution at position 6 (as in ) versus position 2 alters steric interactions and binding affinity in biological targets.
- Electron Effects: Chloromethyl (electron-withdrawing) and methoxy (electron-donating) groups modulate electrochemical redox potentials .
- Polarity : Hydroxyl at position 7 enhances hydrophilicity, while benzyl or trifluoromethyl groups increase lipophilicity .
Pharmacological and Electrochemical Properties
Antimicrobial Activity:
- Anti-tubercular : 5-Benzyl-7-chloro derivatives (e.g., compound 5n ) demonstrated efficacy against Mycobacterium tuberculosis .
- Antibacterial : Substituents like benzylsulfanyl (e.g., D2-3b) enhance membrane penetration, with purity >95% critical for activity .
Anticonvulsant Activity:
- 7-Alkoxy-5-phenyl derivatives (e.g., compounds 3a–3i ) showed dose-dependent seizure inhibition in rodent models .
Electrochemical Behavior:
Biological Activity
2-Benzyl-5-chloromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C13H11ClN4O
- Molecular Weight : 270.71 g/mol
- CAS Number : 68615346
Synthesis
The synthesis of 2-Benzyl-5-chloromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of chloromethyl derivatives with benzylamine under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including 2-Benzyl-5-chloromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol. In vitro assays demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast and lung cancer cells.
The mechanism by which 2-Benzyl-5-chloromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been suggested that this compound may interfere with the PI3K/Akt pathway, leading to increased apoptosis in cancer cells.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Case Studies
- Study on Anticancer Efficacy : A study published in Chemistry and Biological Activities evaluated a series of triazole derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that compounds similar to 2-Benzyl-5-chloromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol exhibited significant cytotoxicity against MCF-7 and Bel-7402 cells .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of triazole derivatives. The study found that compounds with similar structures significantly reduced inflammation markers in animal models .
Structure-Activity Relationship (SAR)
The biological activity of 2-Benzyl-5-chloromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be influenced by various structural modifications:
- Substituents at the benzyl position can enhance anticancer activity.
- The presence of electron-withdrawing groups at specific positions on the triazole ring has been correlated with increased potency against COX enzymes.
Q & A
Synthesis and Functionalization
Basic: Q. Q1. What are the key steps for synthesizing 2-benzyl-5-chloromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol? The synthesis involves two critical steps:
Core Formation : React 1-phenylpentane-1,3-dione with 2H-1,2,4-triazol-3-amine under solvent-free conditions at 160°C to yield the triazolopyrimidine core (92% efficiency) .
Functionalization : Alkylate the 7-hydroxyl group using benzyl bromide or introduce the chloromethyl group via chlorination with POCl₃. For chlorination, POCl₃ (5–20 equiv.) is added at 0°C, followed by heating to 80–100°C, monitored by TLC (Hexane/EtOAc) .
Advanced: Q. Q2. How can regioselectivity challenges during alkylation/chlorination be mitigated? Regioselectivity is influenced by steric and electronic factors:
- Benzylation : Use NaOH/KI in DMF at 80°C to favor alkylation at the 7-position .
- Chloromethyl Introduction : Excess POCl₃ (≥5 equiv.) and prolonged heating (100°C, 2–4 h) ensure complete substitution at the 5-position. Monitor by ¹H NMR for residual hydroxyl signals (δ 12–13 ppm) .
Structural Characterization
Basic: Q. Q3. What spectroscopic methods confirm the structure of this compound?
- ¹H NMR : Look for the benzyl group (δ 4.7–5.8 ppm, CH₂; δ 7.2–7.4 ppm, aromatic protons) and chloromethyl (δ 4.8 ppm, CH₂Cl) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 315–320, depending on isotopic chlorine patterns .
Advanced: Q. Q4. How can X-ray crystallography resolve ambiguities in substituent orientation? Crystallize the compound in DMSO/MeOH (1:1) and analyze the unit cell to confirm the chloromethyl group’s position (C5) and benzyl orientation (C2). Compare with analogs like 6-benzyl-5-chloro derivatives .
Structure-Activity Relationships (SAR)
Basic: Q. Q5. How do substituents influence biological activity?
- Benzyl Group : Enhances lipophilicity, improving blood-brain barrier penetration in anticonvulsant studies .
- Chloromethyl : Increases electrophilicity, enabling covalent interactions with thiol-containing targets (e.g., enzymes) .
Advanced: Q. Q6. Can computational modeling predict target binding modes? Perform molecular docking using PfDHODH (Plasmodium falciparum dihydroorotate dehydrogenase) as a template. The chloromethyl group may interact with Cys130, while the triazolopyrimidine core occupies the ubiquinone pocket .
Biological Evaluation
Basic: Q. Q7. What assays are suitable for initial anticonvulsant screening?
- Maximal Electroshock (MES) Test : Administer 30–100 mg/kg (i.p.) to rodents; measure seizure suppression .
- Rotarod Test : Assess motor coordination deficits at 1–4 h post-administration .
Advanced: Q. Q8. How to identify molecular targets in neurodegenerative models? Use photoaffinity labeling with a radiolabeled analog (e.g., ³H or ¹⁴C at the benzyl group) and perform pulldown assays coupled with LC-MS/MS for protein identification .
Handling Data Contradictions
Basic: Q. Q9. Why do reaction yields vary between alkylation and chlorination steps?
- Alkylation : Yields depend on benzyl bromide purity; recrystallize reagents to avoid side products .
- Chlorination : Excess POCl₃ (>10 equiv.) reduces residual hydroxyl byproducts but may degrade the core; optimize stoichiometry via DOE (Design of Experiments) .
Advanced: Q. Q10. How to reconcile conflicting SAR data across studies?
- Meta-Analysis : Compare logP, pKa, and steric parameters of analogs using databases like ChEMBL.
- Validate Assays : Replicate key findings in orthogonal systems (e.g., cell-free vs. cell-based assays) .
Analytical and Industrial Scaling
Advanced: Q. Q11. What continuous-flow methods improve scalability? Use microreactors for chlorination (POCl₃, 100°C, 10 min residence time) to enhance heat transfer and reduce decomposition. Monitor by inline FTIR for real-time conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
